molecular formula C8H19Cl3N2 B2405377 1-(2-Chloroethyl)-2,2-dimethylpiperazine;dihydrochloride CAS No. 2260931-34-6

1-(2-Chloroethyl)-2,2-dimethylpiperazine;dihydrochloride

Cat. No. B2405377
CAS RN: 2260931-34-6
M. Wt: 249.6
InChI Key: WEEHLKZIMLDUJK-UHFFFAOYSA-N
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Description

“1-(2-Chloroethyl)pyrrolidine hydrochloride” is a laboratory chemical . It’s not advised for use in food, drugs, pesticides, or biocidal products .


Synthesis Analysis

The synthesis of piperazine derivatives has been studied extensively . For example, DABCO bond cleavage has been used for the synthesis of piperazine derivatives .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques . For instance, the Phloretin molecule was optimized using B3LYP functional employing 6-311++G(d,p) level of theory .


Chemical Reactions Analysis

Mustard compounds, such as sulfur mustard and nitrogen mustards, are highly reactive and have carcinogenic, cytotoxic, and powerful vesicant characteristics . They are synthesized from reactions involving ethylene and sulfur dichloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical methods . For instance, “1-(2-Chloroethyl)pyrrolidine hydrochloride” is a solid with an off-white appearance .

Mechanism of Action

Alkylating agents like nitrogen mustards work by attaching alkyl groups to DNA bases, preventing DNA synthesis and RNA transcription from the affected DNA . They also cause DNA damage via the formation of cross-links and the induction of mispairing of the nucleotides leading to mutations .

Safety and Hazards

Safety data sheets provide information on the hazards of a compound and the necessary precautions . For example, “1-(2-Chloroethyl)piperidine hydrochloride” is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

1-(2-chloroethyl)-2,2-dimethylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClN2.2ClH/c1-8(2)7-10-4-6-11(8)5-3-9;;/h10H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEHLKZIMLDUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN1CCCl)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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